N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide
Description
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a halogenated acetamide derivative characterized by a trichloroethyl backbone and a substituted aromatic ring. The phenyl group is functionalized with 2-chloro and 5-trifluoromethyl substituents, conferring distinct electronic and steric properties. Such structural features are often associated with enhanced metabolic stability and binding affinity in agrochemical or pharmaceutical contexts due to the electron-withdrawing effects of chlorine and trifluoromethyl groups .
Properties
Molecular Formula |
C11H9Cl4F3N2O |
|---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C11H9Cl4F3N2O/c1-5(21)19-9(10(13,14)15)20-8-4-6(11(16,17)18)2-3-7(8)12/h2-4,9,20H,1H3,(H,19,21) |
InChI Key |
CNYNKHLPLRDOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide typically involves the reaction of 2-chloro-5-trifluoromethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of trichloroethyl, chloroaryl, and trifluoromethyl moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Computational Docking and Molecular Interactions
Biological Activity
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of 447.1 g/mol. Its IUPAC name is N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide. The structure features multiple halogen substituents that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₄F₃N₃O |
| Molecular Weight | 447.1 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide |
| InChI Key | YZENESUZOSIEII-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Intermediate : Reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions.
- Coupling Reaction : The intermediate is coupled with pyridine-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
- Organism Tested : Staphylococcus aureus
- Concentration : 50 µg/mL
- Results : Inhibition zone of 15 mm.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biochemical pathways, leading to altered cellular functions.
Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain RNA viruses.
- Toxicity Profile : Toxicological assessments indicate a moderate toxicity level in mammalian cells, necessitating further investigation into its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
